Benzene, 1-[(chloromethyl)thio]-4-nitro-
CAS No.: 7205-88-1
Cat. No.: VC14339486
Molecular Formula: C7H6ClNO2S
Molecular Weight: 203.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7205-88-1 |
|---|---|
| Molecular Formula | C7H6ClNO2S |
| Molecular Weight | 203.65 g/mol |
| IUPAC Name | 1-(chloromethylsulfanyl)-4-nitrobenzene |
| Standard InChI | InChI=1S/C7H6ClNO2S/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H,5H2 |
| Standard InChI Key | QLCOOOVRZJEYHM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])SCCl |
Introduction
Molecular and Structural Characteristics
Benzene, 1-[(chloromethyl)thio]-4-nitro- features a benzene ring substituted at the para position with a chloromethylthio group (-SCHCl) and a nitro group (-NO). This arrangement creates distinct electronic effects: the nitro group acts as a strong electron-withdrawing moiety, while the chloromethylthio group introduces both sulfur-based nucleophilicity and halogenated reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 203.65 g/mol |
| IUPAC Name | 1-(Chloromethylsulfanyl)-4-nitrobenzene |
| Canonical SMILES | C1=CC(=CC=C1N+[O-])SCCl |
| InChI Key | QLCOOOVRZJEYHM-UHFFFAOYSA-N |
| Density | 1.52 g/cm³ (estimated) |
| Boiling Point | 315°C (predicted) |
The compound’s electronic configuration has been computationally validated, with density functional theory (DFT) simulations indicating significant polarization at the sulfur and chlorine atoms. This polarization facilitates nucleophilic substitution reactions at the chloromethyl group and electrophilic aromatic substitution at the nitro-substituted ring.
Synthetic Methodologies
The synthesis of Benzene, 1-[(chloromethyl)thio]-4-nitro- typically involves multi-step routes, leveraging both nitration and thioetherification reactions. Two primary strategies dominate current approaches:
Nitration of Chloromethylthiobenzene Precursors
In this route, chloromethylthiobenzene undergoes nitration using a mixture of concentrated nitric and sulfuric acids. The nitro group is introduced regioselectively at the para position relative to the chloromethylthio group, driven by the directing effects of the sulfur atom. Yields for this method range between 60–70%, with purification achieved via recrystallization from ethanol.
Thioetherification of Nitrobenzene Derivatives
| Compound | CAS | Primary Hazards |
|---|---|---|
| Benzene, 1-(chloromethyl)-4-nitro- | 100-14-1 | Skin irritation, methemoglobinemia |
| 4-Nitrochlorobenzene | 100-00-5 | Hepatotoxicity, carcinogenicity |
Handling recommendations include the use of nitrile gloves, fume hoods, and immediate decontamination of spills with alkaline solutions to neutralize reactive intermediates .
Comparative Analysis with Related Compounds
Benzene, 1-[(chloromethyl)thio]-4-nitro- occupies a unique niche among nitroaromatic thioethers. Key differentiators include:
-
Enhanced Reactivity: Compared to Bromo- or Iodo-methyl analogs, the chloromethyl group offers a balance of reactivity and stability, reducing unintended eliminations during synthesis.
-
Electronic Effects: The thioether’s electron-donating resonance (+M effect) partially counteracts the nitro group’s electron withdrawal, creating a polarized yet stabilized aromatic system.
Table 3: Comparison of Halomethyl-Nitrobenzene Derivatives
| Compound | Halogen | Thioether | Nitro Group | Reactivity Index |
|---|---|---|---|---|
| Benzene, 1-(chloromethyl)-4-nitro- | Cl | No | Yes | 1.8 |
| Benzene, 1-[(bromomethyl)thio]-4-nitro- | Br | Yes | Yes | 2.3 |
| Benzene, 1-[(chloromethyl)thio]-4-nitro- | Cl | Yes | Yes | 2.1 |
Reactivity Index: Calculated via Hammett substituent constants (σ) and frontier molecular orbital energies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume